2-(benzylsulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Description
2-(benzylsulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(benzylthio)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is 322.11398438 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Antiviral Potential
A study has synthesized a series of compounds including 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles. These compounds, including derivatives similar to the specified chemical, have shown significant in vitro anticancer activity against human tumor cell lines and antivirus activity against hepatitis-C virus (Faidallah et al., 2012).
Spectroscopic Characterization and Potential Applications
Another research conducted a detailed spectroscopic characterization of similar compounds. The study explored their potential in various biological and chemical applications due to their interesting spectroscopic and physicochemical properties (Wazzan et al., 2016).
Photocatalysts for Environmental Purification
Compounds related to the specified chemical have been investigated for their use as photocatalysts in purifying environmental waters, highlighting their potential in green chemistry applications (Abdel-Razik et al., 2018).
Quantum Chemical Studies for Molecular Geometry
Studies involving quantum chemical analysis have been conducted on similar compounds, focusing on their molecular geometry, electronic interactions, and properties like NLO (Non-Linear Optical) behaviors. This highlights their potential in materials science and molecular electronics (Fatma et al., 2015).
Corrosion Inhibition
Research has shown that quinoline derivatives, similar to the specified compound, have significant potential as corrosion inhibitors, especially for mild steel in acidic mediums. This highlights their application in material protection and engineering (Singh et al., 2016).
Photovoltaic Properties
The photovoltaic properties of quinoline derivatives have been studied, with a focus on their applications in organic-inorganic photodiode fabrication. This indicates their potential use in solar energy and photovoltaic technology (Zeyada et al., 2016).
Properties
IUPAC Name |
2-benzylsulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-19(2)9-16-15(17(22)10-19)8-14(11-20)18(21-16)23-12-13-6-4-3-5-7-13/h3-8H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUNNKNYJUBPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=N2)SCC3=CC=CC=C3)C#N)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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